molecular formula C14H24O4 B1312125 Dipentyl fumarate CAS No. 20314-74-3

Dipentyl fumarate

Cat. No.: B1312125
CAS No.: 20314-74-3
M. Wt: 256.34 g/mol
InChI Key: NFCMRHDORQSGIS-MDZDMXLPSA-N
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Description

Dipentyl fumarate is an organic compound with the molecular formula C14H24O4 It is an ester derived from fumaric acid and pentanol

Scientific Research Applications

Dipentyl fumarate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Safety and Hazards

The safety data sheet for a related compound, dimethyl fumarate, indicates that it is harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl fumarate can be synthesized through the esterification of fumaric acid with pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity. The process involves the use of fumaric acid and pentanol in the presence of a suitable catalyst, with the reaction conditions optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Dipentyl fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: An ester of fumaric acid and methanol, used in the treatment of multiple sclerosis.

    Diethyl fumarate: An ester of fumaric acid and ethanol, used in organic synthesis.

    Dibutyl fumarate: An ester of fumaric acid and butanol, used in polymer production.

Uniqueness

Dipentyl fumarate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to dimethyl and diethyl fumarate results in different solubility and reactivity profiles, making it suitable for specific applications in industry and research.

Properties

IUPAC Name

dipentyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCMRHDORQSGIS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C=C/C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20314-74-3
Record name Diamyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAMYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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